N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furan ring, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno pyrimidine core, followed by the introduction of the furan-2-ylmethyl group, and finally the attachment of the fluorophenyl and acetamide groups. Each step requires specific reagents, catalysts, and conditions such as controlled temperature, pH, and solvent environment.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the furan ring or the sulfur atom.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the fluorophenyl group or the benzothieno pyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given its structural complexity and the presence of bioactive functional groups.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno pyrimidine derivatives, furan-containing molecules, or fluorophenyl-substituted compounds.
Uniqueness
What sets N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H20FN3O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-31-23-26-21-20(15-7-1-4-10-18(15)32-21)22(29)27(23)12-14-6-5-11-30-14/h2-3,5-6,8-9,11H,1,4,7,10,12-13H2,(H,25,28) |
InChI Key |
NILJJVXRDXIJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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